3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a heterocyclic compound with a unique structure that includes a quinazolinone core substituted with a cycloheptyl group and a sulfanylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cycloheptanone in the presence of a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide, to introduce the sulfanylidene group .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different quinazolinone derivative.
Substitution: The cycloheptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler quinazolinone derivatives .
Scientific Research Applications
3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain kinases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes, disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1H-quinazolin-4-one: Lacks the cycloheptyl group, which may affect its biological activity.
3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4(1H)-quinazolinone derivatives: A broad class of compounds with varying substituents that can influence their chemical and biological properties.
Uniqueness
3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-9-5-6-10-13(12)16-15(19)17(14)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSXJHCXONXDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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